Cytochalasin O

Description

Properties

CAS No. |

108050-26-6 |

|---|---|

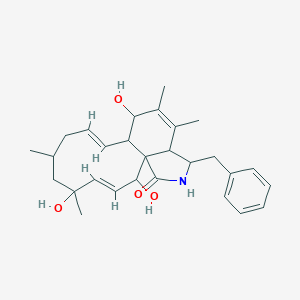

Molecular Formula |

C28H37NO4 |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one |

InChI |

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,21-,22-,23+,24-,25+,27-,28+/m0/s1 |

InChI Key |

UMHVFKLUODBPSC-USMISTALSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Cytochalasin O: An In-depth Technical Guide

Core Mechanism: Inhibition of Actin Polymerization

Cytochalasins are a class of fungal metabolites that potently disrupt the actin cytoskeleton, a critical component for a multitude of cellular processes. The primary mechanism of action for cytochalasins is the inhibition of actin filament (F-actin) polymerization.[1][2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, which effectively "caps" the filament and prevents the addition of new actin monomers.[1][3] This action blocks both the assembly and disassembly of individual actin monomers from the capped end.[1]

This disruption of actin dynamics leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division (cytokinesis), and in some cases, induction of apoptosis. Cytochalasins are cell-permeable, allowing them to exert their effects within the cytoplasm.

The interaction with actin is highly specific. One cytochalasin molecule binds to one actin filament. Studies with Cytochalasin D have shown that it can bind to ATP-bound actin dimers, and subsequent ATP hydrolysis leads to a monomeric Cytochalasin D-actin complex. This monomer can then re-associate with an ATP-actin monomer to reform the dimer.

References

The Mechanism of Action of Cytochalasin O: An In-depth Technical Guide

Core Mechanism: Inhibition of Actin Polymerization

Cytochalasins are a class of fungal metabolites that potently disrupt the actin cytoskeleton, a critical component for a multitude of cellular processes. The primary mechanism of action for cytochalasins is the inhibition of actin filament (F-actin) polymerization.[1][2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, which effectively "caps" the filament and prevents the addition of new actin monomers.[1][3] This action blocks both the assembly and disassembly of individual actin monomers from the capped end.[1]

This disruption of actin dynamics leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division (cytokinesis), and in some cases, induction of apoptosis. Cytochalasins are cell-permeable, allowing them to exert their effects within the cytoplasm.

The interaction with actin is highly specific. One cytochalasin molecule binds to one actin filament. Studies with Cytochalasin D have shown that it can bind to ATP-bound actin dimers, and subsequent ATP hydrolysis leads to a monomeric Cytochalasin D-actin complex. This monomer can then re-associate with an ATP-actin monomer to reform the dimer.

References

The Mechanism of Action of Cytochalasin O: An In-depth Technical Guide

Core Mechanism: Inhibition of Actin Polymerization

Cytochalasins are a class of fungal metabolites that potently disrupt the actin cytoskeleton, a critical component for a multitude of cellular processes. The primary mechanism of action for cytochalasins is the inhibition of actin filament (F-actin) polymerization.[1][2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, which effectively "caps" the filament and prevents the addition of new actin monomers.[1][3] This action blocks both the assembly and disassembly of individual actin monomers from the capped end.[1]

This disruption of actin dynamics leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division (cytokinesis), and in some cases, induction of apoptosis. Cytochalasins are cell-permeable, allowing them to exert their effects within the cytoplasm.

The interaction with actin is highly specific. One cytochalasin molecule binds to one actin filament. Studies with Cytochalasin D have shown that it can bind to ATP-bound actin dimers, and subsequent ATP hydrolysis leads to a monomeric Cytochalasin D-actin complex. This monomer can then re-associate with an ATP-actin monomer to reform the dimer.

References

Cytochalasin O: A Technical Guide to Its Fungal Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O, a member of the diverse family of cytochalasan mycotoxins, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the primary fungal source of this compound, detailed protocols for its isolation and purification, and a summary of its known biological effects. Quantitative data on its bioactivity is presented, and its primary mechanism of action through the inhibition of actin polymerization is discussed. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound.

Source Fungus

This compound is a secondary metabolite produced by the endophytic fungus Phomopsis sp., specifically strain xz-18 .[1][2][3] This strain was isolated from the stems of Camptotheca acuminata, a plant native to China.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel and bioactive natural products. The genus Phomopsis is a well-documented producer of a variety of cytochalasan compounds.[1]

Isolation and Purification of this compound

The isolation of this compound from Phomopsis sp. xz-18 involves solid-state fermentation followed by a multi-step extraction and chromatographic purification process. The following protocol is based on methodologies described in the literature.

Fungal Cultivation

Phomopsis sp. xz-18 is cultivated on a solid-state medium, such as potato dextrose agar (B569324) (PDA), for approximately 20-21 days. This extended incubation period allows for the sufficient production and accumulation of secondary metabolites, including this compound.

Extraction

The fermented solid medium is extracted with an organic solvent mixture. A common solvent system is a mixture of ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH). To enhance extraction efficiency, the culture material is typically macerated and soaked in the solvent. The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites.

-

Reversed-Phase Column Chromatography: The crude extract is first fractionated using a reversed-phase silica (B1680970) gel (e.g., RP-18) column. A gradient elution system of methanol and water is employed to separate compounds based on their polarity.

-

Size-Exclusion Chromatography: Fractions containing cytochalasans are further purified by size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative reversed-phase HPLC.

The entire isolation process can be visualized in the following workflow diagram:

Biological Activity and Mechanism of Action

Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This capping of the filament ends effectively disrupts the dynamic processes of actin polymerization and depolymerization that are crucial for various cellular functions.

Studies on a panel of cytochalasans, including this compound which possesses a 5-en-7-ol moiety, have shown that it exhibits effects on actin polymerization to a comparable extent as other related cytochalasins such as cytochalasin H and J.

The general mechanism of cytochalasan interaction with actin filaments is depicted below:

Cytotoxicity

While many cytochalasans exhibit potent cytotoxic effects against various cancer cell lines, initial studies on the new compounds isolated from Phomopsis sp. xz-18, including this compound, did not show significant activity in cytotoxicity bioassays against human cancer cell lines. However, it is important to note that the cytotoxic potential of natural products can be highly dependent on the specific cell lines and assay conditions used. Further research with a broader range of cancer cell lines is necessary to fully elucidate the cytotoxic profile of this compound.

For context, the following table summarizes the reported IC50 values for other cytochalasans isolated from Phomopsis sp. against various cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 18-metoxycytochalasin J | HeLa | 3.66 µg/mL | |

| Cytochalasin H | HeLa | 35.69 µg/mL | |

| Cytochalasin J | HeLa | 10.12 µg/mL |

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can have downstream effects on various cellular signaling pathways. The actin network serves as a scaffold for many signaling proteins and plays a critical role in processes such as cell adhesion, migration, and signal transduction. By altering actin dynamics, cytochalasans can indirectly modulate these pathways. However, specific signaling pathways that are uniquely modulated by this compound, beyond the general effects of actin disruption, have not yet been extensively studied.

Conclusion

This compound, a metabolite of the endophytic fungus Phomopsis sp. xz-18, presents an interesting subject for further investigation. While its primary mechanism of action appears to be consistent with other members of the cytochalasan family through the inhibition of actin polymerization, its full biological activity profile, particularly its cytotoxic potential, requires more comprehensive evaluation. The detailed isolation protocol provided in this guide offers a foundation for researchers to obtain pure this compound for further studies into its bioactivity and potential therapeutic applications. Future research should focus on quantitative analysis of its effects on actin dynamics, screening against a wider panel of cancer cell lines, and elucidation of any specific signaling pathways it may modulate.

References

Cytochalasin O: A Technical Guide to Its Fungal Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O, a member of the diverse family of cytochalasan mycotoxins, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the primary fungal source of this compound, detailed protocols for its isolation and purification, and a summary of its known biological effects. Quantitative data on its bioactivity is presented, and its primary mechanism of action through the inhibition of actin polymerization is discussed. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound.

Source Fungus

This compound is a secondary metabolite produced by the endophytic fungus Phomopsis sp., specifically strain xz-18 .[1][2][3] This strain was isolated from the stems of Camptotheca acuminata, a plant native to China.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel and bioactive natural products. The genus Phomopsis is a well-documented producer of a variety of cytochalasan compounds.[1]

Isolation and Purification of this compound

The isolation of this compound from Phomopsis sp. xz-18 involves solid-state fermentation followed by a multi-step extraction and chromatographic purification process. The following protocol is based on methodologies described in the literature.

Fungal Cultivation

Phomopsis sp. xz-18 is cultivated on a solid-state medium, such as potato dextrose agar (B569324) (PDA), for approximately 20-21 days. This extended incubation period allows for the sufficient production and accumulation of secondary metabolites, including this compound.

Extraction

The fermented solid medium is extracted with an organic solvent mixture. A common solvent system is a mixture of ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH). To enhance extraction efficiency, the culture material is typically macerated and soaked in the solvent. The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites.

-

Reversed-Phase Column Chromatography: The crude extract is first fractionated using a reversed-phase silica (B1680970) gel (e.g., RP-18) column. A gradient elution system of methanol and water is employed to separate compounds based on their polarity.

-

Size-Exclusion Chromatography: Fractions containing cytochalasans are further purified by size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative reversed-phase HPLC.

The entire isolation process can be visualized in the following workflow diagram:

Biological Activity and Mechanism of Action

Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This capping of the filament ends effectively disrupts the dynamic processes of actin polymerization and depolymerization that are crucial for various cellular functions.

Studies on a panel of cytochalasans, including this compound which possesses a 5-en-7-ol moiety, have shown that it exhibits effects on actin polymerization to a comparable extent as other related cytochalasins such as cytochalasin H and J.

The general mechanism of cytochalasan interaction with actin filaments is depicted below:

Cytotoxicity

While many cytochalasans exhibit potent cytotoxic effects against various cancer cell lines, initial studies on the new compounds isolated from Phomopsis sp. xz-18, including this compound, did not show significant activity in cytotoxicity bioassays against human cancer cell lines. However, it is important to note that the cytotoxic potential of natural products can be highly dependent on the specific cell lines and assay conditions used. Further research with a broader range of cancer cell lines is necessary to fully elucidate the cytotoxic profile of this compound.

For context, the following table summarizes the reported IC50 values for other cytochalasans isolated from Phomopsis sp. against various cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 18-metoxycytochalasin J | HeLa | 3.66 µg/mL | |

| Cytochalasin H | HeLa | 35.69 µg/mL | |

| Cytochalasin J | HeLa | 10.12 µg/mL |

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can have downstream effects on various cellular signaling pathways. The actin network serves as a scaffold for many signaling proteins and plays a critical role in processes such as cell adhesion, migration, and signal transduction. By altering actin dynamics, cytochalasans can indirectly modulate these pathways. However, specific signaling pathways that are uniquely modulated by this compound, beyond the general effects of actin disruption, have not yet been extensively studied.

Conclusion

This compound, a metabolite of the endophytic fungus Phomopsis sp. xz-18, presents an interesting subject for further investigation. While its primary mechanism of action appears to be consistent with other members of the cytochalasan family through the inhibition of actin polymerization, its full biological activity profile, particularly its cytotoxic potential, requires more comprehensive evaluation. The detailed isolation protocol provided in this guide offers a foundation for researchers to obtain pure this compound for further studies into its bioactivity and potential therapeutic applications. Future research should focus on quantitative analysis of its effects on actin dynamics, screening against a wider panel of cancer cell lines, and elucidation of any specific signaling pathways it may modulate.

References

Cytochalasin O: A Technical Guide to Its Fungal Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O, a member of the diverse family of cytochalasan mycotoxins, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the primary fungal source of this compound, detailed protocols for its isolation and purification, and a summary of its known biological effects. Quantitative data on its bioactivity is presented, and its primary mechanism of action through the inhibition of actin polymerization is discussed. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound.

Source Fungus

This compound is a secondary metabolite produced by the endophytic fungus Phomopsis sp., specifically strain xz-18 .[1][2][3] This strain was isolated from the stems of Camptotheca acuminata, a plant native to China.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel and bioactive natural products. The genus Phomopsis is a well-documented producer of a variety of cytochalasan compounds.[1]

Isolation and Purification of this compound

The isolation of this compound from Phomopsis sp. xz-18 involves solid-state fermentation followed by a multi-step extraction and chromatographic purification process. The following protocol is based on methodologies described in the literature.

Fungal Cultivation

Phomopsis sp. xz-18 is cultivated on a solid-state medium, such as potato dextrose agar (PDA), for approximately 20-21 days. This extended incubation period allows for the sufficient production and accumulation of secondary metabolites, including this compound.

Extraction

The fermented solid medium is extracted with an organic solvent mixture. A common solvent system is a mixture of ethyl acetate (EtOAc) and methanol (MeOH). To enhance extraction efficiency, the culture material is typically macerated and soaked in the solvent. The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites.

-

Reversed-Phase Column Chromatography: The crude extract is first fractionated using a reversed-phase silica gel (e.g., RP-18) column. A gradient elution system of methanol and water is employed to separate compounds based on their polarity.

-

Size-Exclusion Chromatography: Fractions containing cytochalasans are further purified by size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative reversed-phase HPLC.

The entire isolation process can be visualized in the following workflow diagram:

Biological Activity and Mechanism of Action

Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This capping of the filament ends effectively disrupts the dynamic processes of actin polymerization and depolymerization that are crucial for various cellular functions.

Studies on a panel of cytochalasans, including this compound which possesses a 5-en-7-ol moiety, have shown that it exhibits effects on actin polymerization to a comparable extent as other related cytochalasins such as cytochalasin H and J.

The general mechanism of cytochalasan interaction with actin filaments is depicted below:

Cytotoxicity

While many cytochalasans exhibit potent cytotoxic effects against various cancer cell lines, initial studies on the new compounds isolated from Phomopsis sp. xz-18, including this compound, did not show significant activity in cytotoxicity bioassays against human cancer cell lines. However, it is important to note that the cytotoxic potential of natural products can be highly dependent on the specific cell lines and assay conditions used. Further research with a broader range of cancer cell lines is necessary to fully elucidate the cytotoxic profile of this compound.

For context, the following table summarizes the reported IC50 values for other cytochalasans isolated from Phomopsis sp. against various cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 18-metoxycytochalasin J | HeLa | 3.66 µg/mL | |

| Cytochalasin H | HeLa | 35.69 µg/mL | |

| Cytochalasin J | HeLa | 10.12 µg/mL |

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can have downstream effects on various cellular signaling pathways. The actin network serves as a scaffold for many signaling proteins and plays a critical role in processes such as cell adhesion, migration, and signal transduction. By altering actin dynamics, cytochalasans can indirectly modulate these pathways. However, specific signaling pathways that are uniquely modulated by this compound, beyond the general effects of actin disruption, have not yet been extensively studied.

Conclusion

This compound, a metabolite of the endophytic fungus Phomopsis sp. xz-18, presents an interesting subject for further investigation. While its primary mechanism of action appears to be consistent with other members of the cytochalasan family through the inhibition of actin polymerization, its full biological activity profile, particularly its cytotoxic potential, requires more comprehensive evaluation. The detailed isolation protocol provided in this guide offers a foundation for researchers to obtain pure this compound for further studies into its bioactivity and potential therapeutic applications. Future research should focus on quantitative analysis of its effects on actin dynamics, screening against a wider panel of cancer cell lines, and elucidation of any specific signaling pathways it may modulate.

References

An In-depth Technical Guide to Cytochalasin O: Structure, Properties, and Biological Activity

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cytochalasin O belongs to the cytochalasan family of fungal metabolites, a large and structurally diverse group of compounds renowned for their potent biological activities. These natural products, produced by various fungi, have garnered significant attention from the scientific community due to their profound effects on the eukaryotic cytoskeleton, particularly their interaction with actin filaments. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

While detailed structural and physicochemical data for this compound are not as extensively documented in publicly available literature as for other members of the family like Cytochalasin B and D, some key features have been described. This compound is characterized by a 5-en-7-ol moiety within its macrocyclic structure. This places it in a specific subgroup of cytochalasans and influences its biological activity.

For comparative purposes, the physicochemical properties of the well-characterized Cytochalasin D are presented below. This data serves as a valuable reference point for understanding the general characteristics of this class of compounds.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₇NO₆ | |

| Molecular Weight | 507.6 g/mol | |

| Appearance | White to off-white solid | MedChemExpress Data |

| Solubility | Soluble in DMSO (25 mg/mL with heating), practically insoluble in water. | MedChemExpress Data |

Biological Activity and Mechanism of Action

The primary mechanism of action for cytochalasans, including this compound, is the disruption of actin polymerization. Actin is a critical protein that forms microfilaments, a key component of the cytoskeleton responsible for maintaining cell shape, motility, and division.

Cytochalasins exert their effects by binding to the barbed (fast-growing) end of actin filaments. This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin dynamics leads to a variety of cellular consequences, including:

-

Changes in cell morphology

-

Inhibition of cell motility and migration

-

Disruption of cytokinesis, leading to the formation of multinucleated cells

-

Induction of apoptosis (programmed cell death)

The bioactivity of this compound, along with the related Cytochalasin N, has been evaluated using fluorescence-based assays. These studies have shown that cytochalasans containing a 5-en-7-ol moiety exhibit comparable effects on actin polymerization.

The general signaling pathway affected by cytochalasans involves the direct modulation of the actin cytoskeleton, which in turn can influence a multitude of downstream cellular processes that are dependent on a functional actin network.

An In-depth Technical Guide to Cytochalasin O: Structure, Properties, and Biological Activity

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cytochalasin O belongs to the cytochalasan family of fungal metabolites, a large and structurally diverse group of compounds renowned for their potent biological activities. These natural products, produced by various fungi, have garnered significant attention from the scientific community due to their profound effects on the eukaryotic cytoskeleton, particularly their interaction with actin filaments. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

While detailed structural and physicochemical data for this compound are not as extensively documented in publicly available literature as for other members of the family like Cytochalasin B and D, some key features have been described. This compound is characterized by a 5-en-7-ol moiety within its macrocyclic structure. This places it in a specific subgroup of cytochalasans and influences its biological activity.

For comparative purposes, the physicochemical properties of the well-characterized Cytochalasin D are presented below. This data serves as a valuable reference point for understanding the general characteristics of this class of compounds.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₇NO₆ | |

| Molecular Weight | 507.6 g/mol | |

| Appearance | White to off-white solid | MedChemExpress Data |

| Solubility | Soluble in DMSO (25 mg/mL with heating), practically insoluble in water. | MedChemExpress Data |

Biological Activity and Mechanism of Action

The primary mechanism of action for cytochalasans, including this compound, is the disruption of actin polymerization. Actin is a critical protein that forms microfilaments, a key component of the cytoskeleton responsible for maintaining cell shape, motility, and division.

Cytochalasins exert their effects by binding to the barbed (fast-growing) end of actin filaments. This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin dynamics leads to a variety of cellular consequences, including:

-

Changes in cell morphology

-

Inhibition of cell motility and migration

-

Disruption of cytokinesis, leading to the formation of multinucleated cells

-

Induction of apoptosis (programmed cell death)

The bioactivity of this compound, along with the related Cytochalasin N, has been evaluated using fluorescence-based assays. These studies have shown that cytochalasans containing a 5-en-7-ol moiety exhibit comparable effects on actin polymerization.

The general signaling pathway affected by cytochalasans involves the direct modulation of the actin cytoskeleton, which in turn can influence a multitude of downstream cellular processes that are dependent on a functional actin network.

An In-depth Technical Guide to Cytochalasin O: Structure, Properties, and Biological Activity

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cytochalasin O belongs to the cytochalasan family of fungal metabolites, a large and structurally diverse group of compounds renowned for their potent biological activities. These natural products, produced by various fungi, have garnered significant attention from the scientific community due to their profound effects on the eukaryotic cytoskeleton, particularly their interaction with actin filaments. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

While detailed structural and physicochemical data for this compound are not as extensively documented in publicly available literature as for other members of the family like Cytochalasin B and D, some key features have been described. This compound is characterized by a 5-en-7-ol moiety within its macrocyclic structure. This places it in a specific subgroup of cytochalasans and influences its biological activity.

For comparative purposes, the physicochemical properties of the well-characterized Cytochalasin D are presented below. This data serves as a valuable reference point for understanding the general characteristics of this class of compounds.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₇NO₆ | |

| Molecular Weight | 507.6 g/mol | |

| Appearance | White to off-white solid | MedChemExpress Data |

| Solubility | Soluble in DMSO (25 mg/mL with heating), practically insoluble in water. | MedChemExpress Data |

Biological Activity and Mechanism of Action

The primary mechanism of action for cytochalasans, including this compound, is the disruption of actin polymerization. Actin is a critical protein that forms microfilaments, a key component of the cytoskeleton responsible for maintaining cell shape, motility, and division.

Cytochalasins exert their effects by binding to the barbed (fast-growing) end of actin filaments. This binding event effectively caps the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin dynamics leads to a variety of cellular consequences, including:

-

Changes in cell morphology

-

Inhibition of cell motility and migration

-

Disruption of cytokinesis, leading to the formation of multinucleated cells

-

Induction of apoptosis (programmed cell death)

The bioactivity of this compound, along with the related Cytochalasin N, has been evaluated using fluorescence-based assays. These studies have shown that cytochalasans containing a 5-en-7-ol moiety exhibit comparable effects on actin polymerization.

The general signaling pathway affected by cytochalasans involves the direct modulation of the actin cytoskeleton, which in turn can influence a multitude of downstream cellular processes that are dependent on a functional actin network.

Cytochalasin O: An In-depth Technical Guide to its Effects on Actin Filament Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Cytochalasin O on actin filament polymerization. While specific quantitative data for this compound remains limited in publicly available literature, this document extrapolates from the well-documented effects of structurally similar cytochalasans, such as Cytochalasin B and D, to provide a detailed understanding of its expected mechanism of action. This guide outlines the prevailing model of how cytochalasins interact with actin, details common experimental protocols to quantify these effects, and presents this information in a format accessible to researchers in cell biology and drug development.

Introduction: The Cytochalasan Family and Actin Dynamics

The cytochalasans are a group of fungal metabolites known for their potent effects on the eukaryotic actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The constant remodeling of this network is tightly regulated by the polymerization of globular actin (G-actin) monomers into F-actin filaments and their subsequent depolymerization.

Cytochalasins disrupt this dynamic equilibrium primarily by binding to the barbed (fast-growing) end of actin filaments.[2][3] This interaction effectively caps (B75204) the filament, preventing the addition of new G-actin monomers and leading to a net depolymerization of existing filaments as the pointed (slow-growing) end continues to depolymerize.[2]

This compound belongs to this family and, based on structure-activity relationship studies, is expected to exhibit a similar mechanism of action. Studies have shown that cytochalasins with a 5-en-7-ol moiety, such as this compound, demonstrate comparable effects on actin assembly to other well-characterized cytochalasins.[1]

Mechanism of Action: The Barbed-End Capping Model

The primary mechanism of action for cytochalasins involves their high-affinity binding to the barbed end of F-actin. This interaction has several key consequences for actin dynamics:

-

Inhibition of Elongation: By capping the barbed end, cytochalasins physically obstruct the addition of G-actin monomers, halting filament growth at this dynamic end.

-

Apparent Depolymerization: With the barbed end capped, the continuous dissociation of actin monomers from the pointed end leads to a net decrease in the total amount of F-actin.

-

Disruption of Higher-Order Structures: The interference with actin polymerization dynamics leads to the breakdown of actin-based structures such as stress fibers, lamellipodia, and filopodia.

The following diagram illustrates the proposed signaling pathway of cytochalasin's effect on actin polymerization.

Caption: Signaling pathway of this compound's effect on actin polymerization.

Quantitative Data: A Comparative Analysis

| Compound | IC50 (Actin Polymerization) | Kd (F-actin Barbed End) | Reference |

| Cytochalasin B | ~0.5 - 2 µM | ~5 nM - 1.4 nM | |

| Cytochalasin D | ~0.02 - 0.2 µM | ~2 nM - 4.1 nM | |

| This compound | Not Reported | Not Reported |

Note: The reported values can vary depending on the specific experimental conditions (e.g., actin concentration, buffer composition, temperature).

Experimental Protocols

To quantitatively assess the effect of this compound on actin polymerization, several established in vitro assays can be employed.

Pyrene-Labeled Actin Polymerization Assay

This is a widely used, fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.

Principle: G-actin is covalently labeled with pyrene (B120774). In its monomeric form, pyrene-labeled G-actin exhibits low fluorescence. Upon polymerization into F-actin, the pyrene molecules on adjacent actin subunits interact, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the amount of F-actin formed.

Workflow:

Caption: Workflow for the pyrene-labeled actin polymerization assay.

Detailed Methodology:

-

Preparation of Pyrene-Labeled G-Actin:

-

Purify G-actin from rabbit skeletal muscle or a recombinant source.

-

Label G-actin with N-(1-pyrene)iodoacetamide (PIA).

-

Remove free pyrene by dialysis or gel filtration.

-

Determine the concentration and labeling efficiency of the pyrene-actin stock.

-

-

Actin Polymerization Reaction:

-

Prepare a reaction mixture containing G-actin (typically 1-4 µM, with 5-10% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0).

-

Immediately transfer the reaction mixtures to a 96-well black plate.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.

-

Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to reach a steady state (typically 30-60 minutes).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Determine the maximum rate of polymerization from the slope of the linear portion of the curve.

-

Calculate the lag time, which is the time to reach the onset of rapid polymerization.

-

Determine the steady-state fluorescence, which reflects the total amount of F-actin at equilibrium.

-

Plot the inhibition of the polymerization rate as a function of this compound concentration to determine the IC50 value.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization and analysis of individual actin filament elongation and capping.

Principle: An evanescent wave of excitation light is generated at the coverslip surface, selectively illuminating fluorescently labeled actin filaments near the surface. This technique provides high-resolution imaging with a low background, enabling the tracking of the growth of individual filaments.

Workflow:

Caption: Workflow for the TIRF microscopy assay of actin polymerization.

Detailed Methodology:

-

Flow Chamber Preparation:

-

Assemble a flow chamber using a glass slide and a coverslip.

-

Functionalize the coverslip surface to immobilize actin filament seeds (e.g., spectrin-actin complexes or biotinylated actin filaments bound to streptavidin).

-

-

Reaction Mixture Preparation:

-

Prepare a solution of G-actin containing a fraction (e.g., 10-20%) of fluorescently labeled actin (e.g., Alexa Fluor 488-actin).

-

Include an ATP regeneration system (e.g., creatine (B1669601) phosphate/creatine kinase) and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) in the polymerization buffer.

-

Add the desired concentration of this compound to the mixture.

-

-

Imaging and Analysis:

-

Introduce the reaction mixture into the flow chamber.

-

Acquire time-lapse images of the growing actin filaments using a TIRF microscope.

-

Use image analysis software (e.g., ImageJ/Fiji) to track the ends of individual filaments over time.

-

Calculate the elongation rates of the barbed and pointed ends in the presence and absence of this compound.

-

Determine the frequency and duration of capping events at the barbed ends.

-

Expected Results and Interpretation

Based on the known effects of other cytochalasins, experiments with this compound are expected to yield the following results:

-

Pyrene Assay: A dose-dependent decrease in the rate of actin polymerization and a potential increase in the lag time. The steady-state fluorescence may also be reduced, indicating a lower final concentration of F-actin.

-

TIRF Microscopy: A significant reduction in the elongation rate of the barbed ends of actin filaments. The frequency of capping events at the barbed end should increase with increasing concentrations of this compound.

These results would confirm that this compound acts as a barbed-end capping agent, consistent with the general mechanism of the cytochalasan family.

Conclusion

This compound is a valuable tool for studying the dynamics of the actin cytoskeleton. While specific quantitative data on its interaction with actin is still emerging, its structural similarity to other well-characterized cytochalasins provides a strong basis for predicting its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound on actin filament polymerization, thereby contributing to a more complete understanding of this potent class of cytoskeletal inhibitors. Such studies are essential for the development of new therapeutic agents that target the actin cytoskeleton in various diseases.

References

Cytochalasin O: An In-depth Technical Guide to its Effects on Actin Filament Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Cytochalasin O on actin filament polymerization. While specific quantitative data for this compound remains limited in publicly available literature, this document extrapolates from the well-documented effects of structurally similar cytochalasans, such as Cytochalasin B and D, to provide a detailed understanding of its expected mechanism of action. This guide outlines the prevailing model of how cytochalasins interact with actin, details common experimental protocols to quantify these effects, and presents this information in a format accessible to researchers in cell biology and drug development.

Introduction: The Cytochalasan Family and Actin Dynamics

The cytochalasans are a group of fungal metabolites known for their potent effects on the eukaryotic actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The constant remodeling of this network is tightly regulated by the polymerization of globular actin (G-actin) monomers into F-actin filaments and their subsequent depolymerization.

Cytochalasins disrupt this dynamic equilibrium primarily by binding to the barbed (fast-growing) end of actin filaments.[2][3] This interaction effectively caps (B75204) the filament, preventing the addition of new G-actin monomers and leading to a net depolymerization of existing filaments as the pointed (slow-growing) end continues to depolymerize.[2]

This compound belongs to this family and, based on structure-activity relationship studies, is expected to exhibit a similar mechanism of action. Studies have shown that cytochalasins with a 5-en-7-ol moiety, such as this compound, demonstrate comparable effects on actin assembly to other well-characterized cytochalasins.[1]

Mechanism of Action: The Barbed-End Capping Model

The primary mechanism of action for cytochalasins involves their high-affinity binding to the barbed end of F-actin. This interaction has several key consequences for actin dynamics:

-

Inhibition of Elongation: By capping the barbed end, cytochalasins physically obstruct the addition of G-actin monomers, halting filament growth at this dynamic end.

-

Apparent Depolymerization: With the barbed end capped, the continuous dissociation of actin monomers from the pointed end leads to a net decrease in the total amount of F-actin.

-

Disruption of Higher-Order Structures: The interference with actin polymerization dynamics leads to the breakdown of actin-based structures such as stress fibers, lamellipodia, and filopodia.

The following diagram illustrates the proposed signaling pathway of cytochalasin's effect on actin polymerization.

Caption: Signaling pathway of this compound's effect on actin polymerization.

Quantitative Data: A Comparative Analysis

| Compound | IC50 (Actin Polymerization) | Kd (F-actin Barbed End) | Reference |

| Cytochalasin B | ~0.5 - 2 µM | ~5 nM - 1.4 nM | |

| Cytochalasin D | ~0.02 - 0.2 µM | ~2 nM - 4.1 nM | |

| This compound | Not Reported | Not Reported |

Note: The reported values can vary depending on the specific experimental conditions (e.g., actin concentration, buffer composition, temperature).

Experimental Protocols

To quantitatively assess the effect of this compound on actin polymerization, several established in vitro assays can be employed.

Pyrene-Labeled Actin Polymerization Assay

This is a widely used, fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.

Principle: G-actin is covalently labeled with pyrene (B120774). In its monomeric form, pyrene-labeled G-actin exhibits low fluorescence. Upon polymerization into F-actin, the pyrene molecules on adjacent actin subunits interact, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the amount of F-actin formed.

Workflow:

Caption: Workflow for the pyrene-labeled actin polymerization assay.

Detailed Methodology:

-

Preparation of Pyrene-Labeled G-Actin:

-

Purify G-actin from rabbit skeletal muscle or a recombinant source.

-

Label G-actin with N-(1-pyrene)iodoacetamide (PIA).

-

Remove free pyrene by dialysis or gel filtration.

-

Determine the concentration and labeling efficiency of the pyrene-actin stock.

-

-

Actin Polymerization Reaction:

-

Prepare a reaction mixture containing G-actin (typically 1-4 µM, with 5-10% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0).

-

Immediately transfer the reaction mixtures to a 96-well black plate.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.

-

Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to reach a steady state (typically 30-60 minutes).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Determine the maximum rate of polymerization from the slope of the linear portion of the curve.

-

Calculate the lag time, which is the time to reach the onset of rapid polymerization.

-

Determine the steady-state fluorescence, which reflects the total amount of F-actin at equilibrium.

-

Plot the inhibition of the polymerization rate as a function of this compound concentration to determine the IC50 value.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization and analysis of individual actin filament elongation and capping.

Principle: An evanescent wave of excitation light is generated at the coverslip surface, selectively illuminating fluorescently labeled actin filaments near the surface. This technique provides high-resolution imaging with a low background, enabling the tracking of the growth of individual filaments.

Workflow:

Caption: Workflow for the TIRF microscopy assay of actin polymerization.

Detailed Methodology:

-

Flow Chamber Preparation:

-

Assemble a flow chamber using a glass slide and a coverslip.

-

Functionalize the coverslip surface to immobilize actin filament seeds (e.g., spectrin-actin complexes or biotinylated actin filaments bound to streptavidin).

-

-

Reaction Mixture Preparation:

-

Prepare a solution of G-actin containing a fraction (e.g., 10-20%) of fluorescently labeled actin (e.g., Alexa Fluor 488-actin).

-

Include an ATP regeneration system (e.g., creatine (B1669601) phosphate/creatine kinase) and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) in the polymerization buffer.

-

Add the desired concentration of this compound to the mixture.

-

-

Imaging and Analysis:

-

Introduce the reaction mixture into the flow chamber.

-

Acquire time-lapse images of the growing actin filaments using a TIRF microscope.

-

Use image analysis software (e.g., ImageJ/Fiji) to track the ends of individual filaments over time.

-

Calculate the elongation rates of the barbed and pointed ends in the presence and absence of this compound.

-

Determine the frequency and duration of capping events at the barbed ends.

-

Expected Results and Interpretation

Based on the known effects of other cytochalasins, experiments with this compound are expected to yield the following results:

-

Pyrene Assay: A dose-dependent decrease in the rate of actin polymerization and a potential increase in the lag time. The steady-state fluorescence may also be reduced, indicating a lower final concentration of F-actin.

-

TIRF Microscopy: A significant reduction in the elongation rate of the barbed ends of actin filaments. The frequency of capping events at the barbed end should increase with increasing concentrations of this compound.

These results would confirm that this compound acts as a barbed-end capping agent, consistent with the general mechanism of the cytochalasan family.

Conclusion

This compound is a valuable tool for studying the dynamics of the actin cytoskeleton. While specific quantitative data on its interaction with actin is still emerging, its structural similarity to other well-characterized cytochalasins provides a strong basis for predicting its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound on actin filament polymerization, thereby contributing to a more complete understanding of this potent class of cytoskeletal inhibitors. Such studies are essential for the development of new therapeutic agents that target the actin cytoskeleton in various diseases.

References

Cytochalasin O: An In-depth Technical Guide to its Effects on Actin Filament Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Cytochalasin O on actin filament polymerization. While specific quantitative data for this compound remains limited in publicly available literature, this document extrapolates from the well-documented effects of structurally similar cytochalasans, such as Cytochalasin B and D, to provide a detailed understanding of its expected mechanism of action. This guide outlines the prevailing model of how cytochalasins interact with actin, details common experimental protocols to quantify these effects, and presents this information in a format accessible to researchers in cell biology and drug development.

Introduction: The Cytochalasan Family and Actin Dynamics

The cytochalasans are a group of fungal metabolites known for their potent effects on the eukaryotic actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The constant remodeling of this network is tightly regulated by the polymerization of globular actin (G-actin) monomers into F-actin filaments and their subsequent depolymerization.

Cytochalasins disrupt this dynamic equilibrium primarily by binding to the barbed (fast-growing) end of actin filaments.[2][3] This interaction effectively caps the filament, preventing the addition of new G-actin monomers and leading to a net depolymerization of existing filaments as the pointed (slow-growing) end continues to depolymerize.[2]

This compound belongs to this family and, based on structure-activity relationship studies, is expected to exhibit a similar mechanism of action. Studies have shown that cytochalasins with a 5-en-7-ol moiety, such as this compound, demonstrate comparable effects on actin assembly to other well-characterized cytochalasins.[1]

Mechanism of Action: The Barbed-End Capping Model

The primary mechanism of action for cytochalasins involves their high-affinity binding to the barbed end of F-actin. This interaction has several key consequences for actin dynamics:

-

Inhibition of Elongation: By capping the barbed end, cytochalasins physically obstruct the addition of G-actin monomers, halting filament growth at this dynamic end.

-

Apparent Depolymerization: With the barbed end capped, the continuous dissociation of actin monomers from the pointed end leads to a net decrease in the total amount of F-actin.

-

Disruption of Higher-Order Structures: The interference with actin polymerization dynamics leads to the breakdown of actin-based structures such as stress fibers, lamellipodia, and filopodia.

The following diagram illustrates the proposed signaling pathway of cytochalasin's effect on actin polymerization.

Caption: Signaling pathway of this compound's effect on actin polymerization.

Quantitative Data: A Comparative Analysis

| Compound | IC50 (Actin Polymerization) | Kd (F-actin Barbed End) | Reference |

| Cytochalasin B | ~0.5 - 2 µM | ~5 nM - 1.4 nM | |

| Cytochalasin D | ~0.02 - 0.2 µM | ~2 nM - 4.1 nM | |

| This compound | Not Reported | Not Reported |

Note: The reported values can vary depending on the specific experimental conditions (e.g., actin concentration, buffer composition, temperature).

Experimental Protocols

To quantitatively assess the effect of this compound on actin polymerization, several established in vitro assays can be employed.

Pyrene-Labeled Actin Polymerization Assay

This is a widely used, fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.

Principle: G-actin is covalently labeled with pyrene. In its monomeric form, pyrene-labeled G-actin exhibits low fluorescence. Upon polymerization into F-actin, the pyrene molecules on adjacent actin subunits interact, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the amount of F-actin formed.

Workflow:

Caption: Workflow for the pyrene-labeled actin polymerization assay.

Detailed Methodology:

-

Preparation of Pyrene-Labeled G-Actin:

-

Purify G-actin from rabbit skeletal muscle or a recombinant source.

-

Label G-actin with N-(1-pyrene)iodoacetamide (PIA).

-

Remove free pyrene by dialysis or gel filtration.

-

Determine the concentration and labeling efficiency of the pyrene-actin stock.

-

-

Actin Polymerization Reaction:

-

Prepare a reaction mixture containing G-actin (typically 1-4 µM, with 5-10% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0).

-

Immediately transfer the reaction mixtures to a 96-well black plate.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.

-

Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to reach a steady state (typically 30-60 minutes).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Determine the maximum rate of polymerization from the slope of the linear portion of the curve.

-

Calculate the lag time, which is the time to reach the onset of rapid polymerization.

-

Determine the steady-state fluorescence, which reflects the total amount of F-actin at equilibrium.

-

Plot the inhibition of the polymerization rate as a function of this compound concentration to determine the IC50 value.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization and analysis of individual actin filament elongation and capping.

Principle: An evanescent wave of excitation light is generated at the coverslip surface, selectively illuminating fluorescently labeled actin filaments near the surface. This technique provides high-resolution imaging with a low background, enabling the tracking of the growth of individual filaments.

Workflow:

Caption: Workflow for the TIRF microscopy assay of actin polymerization.

Detailed Methodology:

-

Flow Chamber Preparation:

-

Assemble a flow chamber using a glass slide and a coverslip.

-

Functionalize the coverslip surface to immobilize actin filament seeds (e.g., spectrin-actin complexes or biotinylated actin filaments bound to streptavidin).

-

-

Reaction Mixture Preparation:

-

Prepare a solution of G-actin containing a fraction (e.g., 10-20%) of fluorescently labeled actin (e.g., Alexa Fluor 488-actin).

-

Include an ATP regeneration system (e.g., creatine phosphate/creatine kinase) and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) in the polymerization buffer.

-

Add the desired concentration of this compound to the mixture.

-

-

Imaging and Analysis:

-

Introduce the reaction mixture into the flow chamber.

-

Acquire time-lapse images of the growing actin filaments using a TIRF microscope.

-

Use image analysis software (e.g., ImageJ/Fiji) to track the ends of individual filaments over time.

-

Calculate the elongation rates of the barbed and pointed ends in the presence and absence of this compound.

-

Determine the frequency and duration of capping events at the barbed ends.

-

Expected Results and Interpretation

Based on the known effects of other cytochalasins, experiments with this compound are expected to yield the following results:

-

Pyrene Assay: A dose-dependent decrease in the rate of actin polymerization and a potential increase in the lag time. The steady-state fluorescence may also be reduced, indicating a lower final concentration of F-actin.

-

TIRF Microscopy: A significant reduction in the elongation rate of the barbed ends of actin filaments. The frequency of capping events at the barbed end should increase with increasing concentrations of this compound.

These results would confirm that this compound acts as a barbed-end capping agent, consistent with the general mechanism of the cytochalasan family.

Conclusion

This compound is a valuable tool for studying the dynamics of the actin cytoskeleton. While specific quantitative data on its interaction with actin is still emerging, its structural similarity to other well-characterized cytochalasins provides a strong basis for predicting its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound on actin filament polymerization, thereby contributing to a more complete understanding of this potent class of cytoskeletal inhibitors. Such studies are essential for the development of new therapeutic agents that target the actin cytoskeleton in various diseases.

References

Unveiling Cytochalasin O: A Technical Chronicle of its Discovery and Scientific Journey

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery, history, and biological significance of Cytochalasin O, a member of the diverse cytochalasan family of fungal metabolites. This whitepaper consolidates key findings, presents quantitative data in structured formats, details experimental protocols, and visualizes complex biological pathways to provide a foundational resource for the scientific community.

Discovery and Origins

This compound was first reported in 1989 as one of six new 10-phenyl-[1]cytochalasans isolated from a Phomopsis species. This discovery expanded the known diversity of the cytochalasan family, which are fungal polyketide-amino acid hybrid metabolites. These compounds are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.

Subsequent research has identified this compound in other fungal species, including the endophytic fungus Phomopsis sp. xz-18, isolated from the plant Isodon eriocalyx var. laxiflora. This indicates that this compound is a natural product with a distribution across various fungal strains. The total synthesis of this compound has also been achieved, confirming its molecular structure and providing a pathway for the generation of analogs for further study.

Physicochemical Properties and Structure

The structure of this compound has been elucidated through spectroscopic methods and confirmed by total synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H37NO6 |

| Molecular Weight | 507.6 g/mol |

| Appearance | White solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Biological Activity and Mechanism of Action

Like other members of the cytochalasan family, the primary biological activity of this compound is its interaction with the actin cytoskeleton. Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments, a process that inhibits both the assembly and disassembly of actin monomers. This disruption of actin polymerization affects a multitude of cellular processes.

While specific quantitative data for this compound's effect on actin polymerization is not extensively documented in publicly available literature, the general mechanism of cytochalasans involves the capping of actin filaments. This leads to changes in cell morphology, inhibition of cell motility, and interference with cytokinesis.

Limited studies have explored the broader biological activities of this compound. Research on various cytochalasans has revealed a wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. However, specific IC50 values for this compound against various cell lines are not yet widely reported.

Experimental Protocols

Isolation of this compound from Phomopsis sp.

The following protocol outlines a general method for the isolation of this compound from a fungal culture, based on reported procedures for Phomopsis species.

Diagram 1: Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from Phomopsis sp. culture.

Protocol:

-

Fungal Culture: Phomopsis sp. is cultured on a solid medium such as potato dextrose agar (B569324) (PDA). The cultures are incubated at approximately 25-28°C for a period of 20 to 28 days to allow for sufficient growth and metabolite production.

-

Extraction: The fungal mycelium and the agar medium are extracted with an organic solvent mixture, typically ethyl acetate/methanol/acetic acid (e.g., 80:15:5 v/v/v). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components of the extract based on their polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Actin Polymerization Assay

To assess the effect of this compound on actin polymerization, a common method is the pyrene-actin assay. This assay relies on the fluorescence enhancement of pyrene-labeled actin monomers upon their incorporation into a polymer.

Diagram 2: Workflow for Actin Polymerization Assay

Caption: A schematic of the pyrene-actin polymerization assay to evaluate the effect of this compound.

Protocol:

-

Preparation of Actin: Monomeric (G)-actin is purified and a fraction of it is labeled with N-(1-pyrenyl)iodoacetamide.

-

Assay Setup: A solution of G-actin containing a small percentage of pyrene-labeled G-actin is prepared in a low ionic strength buffer.

-

Addition of Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the G-actin solution at various concentrations. A control with the solvent alone is also prepared.

-

Initiation of Polymerization: Polymerization is initiated by the addition of a polymerization-inducing buffer containing KCl and MgCl2.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates actin polymerization.

-

Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.

Signaling Pathways

The primary signaling pathway affected by cytochalasans is the one regulating the actin cytoskeleton. By directly binding to actin filaments, this compound can influence a multitude of cellular processes that are dependent on actin dynamics.

Diagram 3: General Signaling Impact of Cytochalasans on the Actin Cytoskeleton

Caption: A simplified diagram illustrating the primary mechanism of action of this compound on actin dynamics and its downstream cellular consequences.

While direct studies on this compound's influence on specific signaling cascades are limited, research on other cytochalasans provides potential avenues for investigation. For instance, Cytochalasin D has been shown to promote osteogenic differentiation through the p38-MAPK signaling pathway. It is plausible that this compound may also modulate various signaling pathways as a consequence of its effects on the actin cytoskeleton, which serves as a scaffold and regulator for many signaling proteins. Further research is needed to elucidate the specific signaling networks that are influenced by this compound.

Future Directions

This compound represents a valuable tool for studying the intricate role of the actin cytoskeleton in cellular function. Future research should focus on several key areas:

-

Quantitative Biological Activity: A systematic evaluation of the cytotoxic and other biological activities of this compound against a broad range of cell lines is needed to establish its potency and selectivity.

-

Mechanism of Action: Detailed kinetic studies are required to precisely quantify the effects of this compound on actin polymerization and to compare its activity with other cytochalasans.

-

Signaling Pathway Elucidation: Investigating the impact of this compound on various signaling pathways will provide a deeper understanding of its cellular effects beyond the direct inhibition of actin polymerization.

-

Drug Development Potential: Given the diverse biological activities of the cytochalasan family, exploring the potential of this compound and its derivatives as therapeutic agents is a promising area for future drug discovery efforts.

This technical guide serves as a starting point for researchers interested in this compound, providing a consolidated overview of its discovery and what is currently known about its biological properties. The detailed protocols and visualizations are intended to facilitate further investigation into this fascinating fungal metabolite.

References

Unveiling Cytochalasin O: A Technical Chronicle of its Discovery and Scientific Journey

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery, history, and biological significance of Cytochalasin O, a member of the diverse cytochalasan family of fungal metabolites. This whitepaper consolidates key findings, presents quantitative data in structured formats, details experimental protocols, and visualizes complex biological pathways to provide a foundational resource for the scientific community.

Discovery and Origins

This compound was first reported in 1989 as one of six new 10-phenyl-[1]cytochalasans isolated from a Phomopsis species. This discovery expanded the known diversity of the cytochalasan family, which are fungal polyketide-amino acid hybrid metabolites. These compounds are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.

Subsequent research has identified this compound in other fungal species, including the endophytic fungus Phomopsis sp. xz-18, isolated from the plant Isodon eriocalyx var. laxiflora. This indicates that this compound is a natural product with a distribution across various fungal strains. The total synthesis of this compound has also been achieved, confirming its molecular structure and providing a pathway for the generation of analogs for further study.

Physicochemical Properties and Structure

The structure of this compound has been elucidated through spectroscopic methods and confirmed by total synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H37NO6 |

| Molecular Weight | 507.6 g/mol |

| Appearance | White solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Biological Activity and Mechanism of Action

Like other members of the cytochalasan family, the primary biological activity of this compound is its interaction with the actin cytoskeleton. Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments, a process that inhibits both the assembly and disassembly of actin monomers. This disruption of actin polymerization affects a multitude of cellular processes.

While specific quantitative data for this compound's effect on actin polymerization is not extensively documented in publicly available literature, the general mechanism of cytochalasans involves the capping of actin filaments. This leads to changes in cell morphology, inhibition of cell motility, and interference with cytokinesis.

Limited studies have explored the broader biological activities of this compound. Research on various cytochalasans has revealed a wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. However, specific IC50 values for this compound against various cell lines are not yet widely reported.

Experimental Protocols

Isolation of this compound from Phomopsis sp.

The following protocol outlines a general method for the isolation of this compound from a fungal culture, based on reported procedures for Phomopsis species.

Diagram 1: Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from Phomopsis sp. culture.

Protocol:

-

Fungal Culture: Phomopsis sp. is cultured on a solid medium such as potato dextrose agar (B569324) (PDA). The cultures are incubated at approximately 25-28°C for a period of 20 to 28 days to allow for sufficient growth and metabolite production.

-

Extraction: The fungal mycelium and the agar medium are extracted with an organic solvent mixture, typically ethyl acetate/methanol/acetic acid (e.g., 80:15:5 v/v/v). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components of the extract based on their polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Actin Polymerization Assay

To assess the effect of this compound on actin polymerization, a common method is the pyrene-actin assay. This assay relies on the fluorescence enhancement of pyrene-labeled actin monomers upon their incorporation into a polymer.

Diagram 2: Workflow for Actin Polymerization Assay

Caption: A schematic of the pyrene-actin polymerization assay to evaluate the effect of this compound.

Protocol:

-

Preparation of Actin: Monomeric (G)-actin is purified and a fraction of it is labeled with N-(1-pyrenyl)iodoacetamide.

-

Assay Setup: A solution of G-actin containing a small percentage of pyrene-labeled G-actin is prepared in a low ionic strength buffer.

-

Addition of Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the G-actin solution at various concentrations. A control with the solvent alone is also prepared.

-

Initiation of Polymerization: Polymerization is initiated by the addition of a polymerization-inducing buffer containing KCl and MgCl2.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates actin polymerization.

-

Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.

Signaling Pathways

The primary signaling pathway affected by cytochalasans is the one regulating the actin cytoskeleton. By directly binding to actin filaments, this compound can influence a multitude of cellular processes that are dependent on actin dynamics.

Diagram 3: General Signaling Impact of Cytochalasans on the Actin Cytoskeleton

Caption: A simplified diagram illustrating the primary mechanism of action of this compound on actin dynamics and its downstream cellular consequences.

While direct studies on this compound's influence on specific signaling cascades are limited, research on other cytochalasans provides potential avenues for investigation. For instance, Cytochalasin D has been shown to promote osteogenic differentiation through the p38-MAPK signaling pathway. It is plausible that this compound may also modulate various signaling pathways as a consequence of its effects on the actin cytoskeleton, which serves as a scaffold and regulator for many signaling proteins. Further research is needed to elucidate the specific signaling networks that are influenced by this compound.

Future Directions